Methyl 5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-carboxylate
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Overview
Description
Methyl 5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a fluorine atom and a hydroxyl group on the phenyl ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluoro-4-hydroxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization under acidic conditions to yield the isoxazole ring. The final step involves esterification with methanol to produce the desired methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts such as Cu(I) or Ru(II) may be employed to facilitate the cycloaddition reactions, although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products
Oxidation: Formation of 5-(2-Fluoro-4-oxophenyl)isoxazole-3-carboxylate.
Reduction: Formation of 5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-methanol.
Substitution: Formation of 5-(2-Amino-4-hydroxyphenyl)isoxazole-3-carboxylate.
Scientific Research Applications
Methyl 5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The presence of the fluorine atom and hydroxyl group can enhance its binding affinity to certain enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its biological activity. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate
- Methyl 5-(4-Fluorophenyl)isoxazole-3-carboxylate
- Methyl 5-(4-Methoxyphenyl)isoxazole-3-carboxylate
Uniqueness
Methyl 5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-carboxylate is unique due to the specific substitution pattern on the phenyl ring. The combination of the fluorine atom and hydroxyl group can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C11H8FNO4 |
---|---|
Molecular Weight |
237.18 g/mol |
IUPAC Name |
methyl 5-(2-fluoro-4-hydroxyphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H8FNO4/c1-16-11(15)9-5-10(17-13-9)7-3-2-6(14)4-8(7)12/h2-5,14H,1H3 |
InChI Key |
XYJYHVHJDNKWAF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)O)F |
Origin of Product |
United States |
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